1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol
Overview
Description
1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol is a chemical compound characterized by the presence of a morpholine ring, a phenyl group, and a propyn-1-ol moiety
Preparation Methods
The synthesis of 1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol typically involves the following steps:
Synthetic Routes: One common method is the reaction of 4-morpholinophenylacetylene with benzaldehyde in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. .
Chemical Reactions Analysis
1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or phenyl group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of 1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets the MAO-B enzyme, inhibiting its activity and thereby increasing the levels of dopamine in the brain.
Pathways Involved: By inhibiting MAO-B, the compound helps in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. .
Comparison with Similar Compounds
1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol can be compared with other similar compounds:
Properties
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-1-phenylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-19(21,16-6-4-3-5-7-16)17-8-10-18(11-9-17)20-12-14-22-15-13-20/h1,3-11,21H,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFQIRGYFJJVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)N3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252961 | |
Record name | 1-(4-Morpholinophenyl)-1-phenyl-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194940-93-7 | |
Record name | 1-(4-Morpholinophenyl)-1-phenyl-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194940-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Morpholinophenyl)-1-phenyl-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanol, α-ethynyl-4-(4-morpholinyl)-α-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.